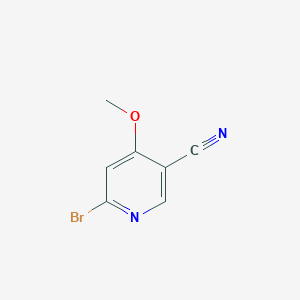

6-Bromo-4-methoxynicotinonitrile

Description

Properties

IUPAC Name |

6-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOGAHRTCMCEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-4-methoxynicotinonitrile involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis for forming carbon-carbon bonds. The process typically involves the reaction of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may yield an amine or alcohol derivative.

Scientific Research Applications

6-Bromo-4-methoxynicotinonitrile has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile

- Structure : Features ethoxy groups at positions 2 and 4, along with bromophenyl substituents.

- Key Differences: The ethoxy and bromophenyl groups enhance steric bulk and lipophilicity compared to 6-bromo-4-methoxynicotinonitrile. This derivative’s crystallographic data (R factor = 0.039) confirm a planar pyridine core, but its extended substituents may limit solubility in polar solvents .

2-Bromo-4-methylnicotinonitrile (CAS 156118-16-0)

- Structure : Bromine at position 2 and methyl at position 3.

- Key Differences : The bromine’s position (2 vs. 6) alters electronic effects; the methyl group increases hydrophobicity. NMR data (δ 2.6 ppm for CH₃) indicate distinct electronic environments compared to methoxy-substituted analogs .

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4)

- Structure : Bromine at position 5, chlorine at 2, and methyl at 4.

- Key Differences: Dual halogens enhance electrophilicity, enabling cross-coupling reactions.

2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

- Structure: Amino group at position 2, bromine at 5, and methoxy at 4.

- Key Differences: The amino group introduces nucleophilic reactivity, enabling peptide coupling or coordination chemistry. This contrasts with the nitrile group in this compound, which is more electrophilic .

Functional Group Replacements

6-Bromo-4-methoxynicotinaldehyde (CAS 1260665-55-1)

- Structure : Aldehyde group replaces nitrile at position 3.

- Key Differences : The aldehyde enables condensation reactions (e.g., Schiff base formation), whereas the nitrile group in the target compound is better suited for nucleophilic additions or cycloadditions .

6-Bromo-4-hydroxynicotinaldehyde (CAS 1060805-12-0)

- Structure : Hydroxyl group at position 4 instead of methoxy.

Data Table: Comparative Analysis of Key Analogs

Biological Activity

6-Bromo-4-methoxynicotinonitrile (BMN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BMN, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C9H6BrN3O

- Molecular Weight : 252.07 g/mol

BMN is classified as a pyridine derivative, which has been shown to exhibit various biological activities, including anticancer and anti-inflammatory properties. Its structure includes a bromine atom and a methoxy group, which are critical for its pharmacological effects.

Research indicates that BMN exhibits significant inhibitory activity against specific kinases, particularly MNK1 and MNK2. These kinases play essential roles in cellular signaling pathways related to cancer progression and inflammation.

Inhibition of MNK Kinases

In vitro studies have demonstrated that BMN effectively inhibits MNK1 and MNK2 activity. The inhibition of these kinases leads to a reduction in the phosphorylation of eIF4E, a crucial factor in protein synthesis and cell proliferation.

| Compound | IC50 (MNK1) | IC50 (MNK2) |

|---|---|---|

| This compound | 0.69 μM | 9.4 μM |

This data suggests that BMN is a more potent inhibitor of MNK1 compared to MNK2, indicating its selectivity for this target .

Anticancer Activity

BMN has been evaluated for its anticancer properties in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, correlating with its ability to inhibit MNK kinase activity.

Anti-inflammatory Potential

The anti-inflammatory effects of BMN have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated in inflammatory diseases. This activity is attributed to the compound's ability to modulate signaling pathways involving MNK kinases.

Case Studies

- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with BMN resulted in significant reductions in cell viability and migration. The mechanism was linked to the suppression of eIF4E phosphorylation, highlighting its potential as an anticancer agent .

- Inflammatory Response : Another study explored the effects of BMN on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that BMN treatment led to decreased levels of TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions .

Structural-Activity Relationship (SAR)

Understanding the SAR of BMN is crucial for optimizing its biological activity. The presence of the bromine atom at position 6 and the methoxy group at position 4 are essential for its inhibitory effects on MNK kinases. Modifications to these groups could enhance or diminish biological activity, guiding future drug design efforts.

Q & A

Q. How can researchers optimize the synthesis of 6-bromo-4-methoxynicotinonitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on regioselective bromination and nitrile formation. Evidence from brominated pyridine derivatives (e.g., 2-bromo-4-methylnicotinonitrile) suggests using N-bromosuccinimide (NBS) in acetonitrile or dimethylformamide (DMF) for controlled bromination . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be calibrated to avoid over-bromination. Post-synthesis purification via column chromatography or recrystallization, guided by purity data (>95% thresholds in catalogs ), ensures high yields. Monitor reaction progress using TLC or HPLC.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine H/C NMR and mass spectrometry (MS) for unambiguous identification. For example, H NMR peaks for analogous bromonicotinonitriles (e.g., 2-bromo-4-methylnicotinonitrile) show distinct aromatic proton signals at δ7.25–8.35 ppm and methyl/methoxy groups at δ2.4–3.1 ppm . High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]), while IR spectroscopy validates nitrile stretching (~2200 cm). Cross-reference with databases like NIST Chemistry WebBook for gas-phase ion energetics .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage at 0–6°C (as recommended for brominated analogs ) minimizes decomposition. In case of inhalation, move to fresh air and seek medical attention . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Documented safety data from analogs (e.g., 4-methoxybenzonitrile ) emphasize avoiding skin contact and ignition sources.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For brominated pyridines, the methoxy group directs electrophilic substitution to the para/ortho positions relative to itself. Compare with experimental data (e.g., bromination patterns in 2-bromo-4-phenylnicotinonitrile ) to validate computational predictions. Software like Gaussian or ORCA is recommended for orbital analysis.

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from impurities or tautomerism. Use deuterated solvents (e.g., CDCl) to stabilize specific tautomers . For MS, compare isotopic patterns (e.g., Br/Br ratio ) to confirm bromine presence. If crystallinity permits, single-crystal X-ray diffraction (SXRD) with SHELX software provides definitive structural validation .

Q. What strategies enhance the stability of this compound under catalytic conditions?

- Methodological Answer : Stabilize the nitrile group by avoiding strong acids/bases. Catalytic systems (e.g., Pd/C or CuI) for cross-coupling reactions should be optimized under inert atmospheres (N/Ar). For Suzuki-Miyaura couplings, use aryl boronic acids with electron-withdrawing groups to improve reactivity. Monitor degradation via UV-Vis or LC-MS, referencing stability data from brominated nicotinonitrile analogs .

Q. How can researchers leverage crystallographic data to refine the electronic properties of this compound?

- Methodological Answer : SXRD data processed via SHELXL provides bond lengths/angles, revealing conjugation effects between the methoxy, bromine, and nitrile groups. Charge density maps can identify electron-deficient regions (e.g., nitrile carbon) for nucleophilic attack. Compare with computational electrostatic potential (ESP) maps for mechanistic insights into reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.